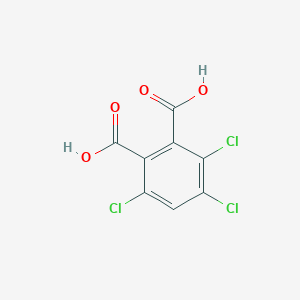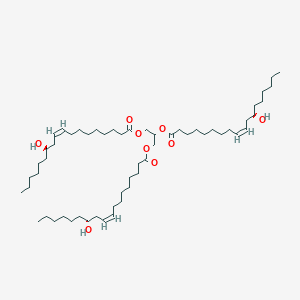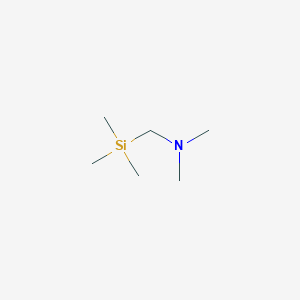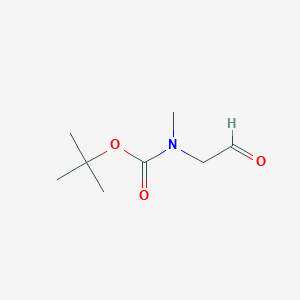
3,4,6-三氯邻苯二甲酸
描述
3,4,6-Trichlorophthalic acid is a chlorinated derivative of phthalic acid. While the provided papers do not directly describe 3,4,6-trichlorophthalic acid, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 3,4,6-trichlorophthalic acid.
Synthesis Analysis
The synthesis of 3,4,6-trichlorophthalic acid is described in one of the studies where tetrachlorophthalic anhydride is treated with zinc dust and aqueous sodium hydroxide. This reaction produces 3,4,6-trichlorophthalic acid as an intermediate, which can further react under similar conditions to yield a mixture of 3,6-dichlorophthalic acid and 3-chlorophthalic anhydride .
Molecular Structure Analysis
Although the molecular structure of 3,4,6-trichlorophthalic acid is not directly analyzed in the provided papers, related compounds such as 4,5-dichlorophthalic acid have been studied. These compounds form hydrogen-bonded structures with various Lewis bases, indicating that 3,4,6-trichlorophthalic acid may also form similar hydrogen-bonded structures due to the presence of carboxylic acid groups .
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as 4,5-dichlorophthalic anhydride, has been studied with nucleophiles like thiosemicarbazide and different amines to produce carboxylic acid derivatives. These reactions involve the opening of the anhydride ring to form phthalimide and dicarboxylic acid products . This suggests that 3,4,6-trichlorophthalic acid could also undergo similar nucleophilic reactions due to the presence of reactive chloro groups and carboxylic acid functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4,6-trichlorophthalic acid are not directly reported in the provided papers. However, the properties of similar chlorinated phthalic acids and anhydrides suggest that 3,4,6-trichlorophthalic acid would exhibit characteristics typical of aromatic acids, such as low solubility in water, potential for hydrogen bonding, and reactivity towards nucleophiles . The presence of multiple chloro substituents would also affect its electronic structure and reactivity.
科学研究应用
缓蚀
- 研究 1:Bentiss 等人 (2007) 研究了使用 4H-三唑衍生物(包括 3,4,6-三氯邻苯二甲酸)作为盐酸溶液中低碳钢的缓蚀剂。他们的研究表明,这些化合物可有效保护钢表面免受腐蚀 (Bentiss 等,2007)。
消毒副产物
- 研究 2:Wright 等人 (2004) 的研究调查了在水处理过程中形成的消毒副产物,包括与 3,4,6-三氯邻苯二甲酸相关的化合物。他们的研究提供了有关这些化合物如何影响胎儿发育的见解 (Wright 等,2004)。
电化学反应
- 研究 3:Ma 等人 (2010) 研究了 3,4,5,6-四氯吡啶甲酸电化学加氢脱氯为 3,4,6-三氯邻苯二甲酸。这项研究突出了 3,4,6-三氯邻苯二甲酸在电化学反应中的重要性 (Ma 等,2010)。
高分子科学
- 研究 4:Mallakpour 等人 (2000) 讨论了新型光学活性阻燃杂环聚酰亚胺的合成和表征,利用与 3,4,6-三氯邻苯二甲酸相关的化合物四氯邻苯二甲酸酐。这项研究突出了其在制造先进聚合物材料中的应用 (Mallakpour 等,2000)。
安全和危害
作用机制
Target of Action
3,4,6-Trichlorophthalic Acid is a fluoroquinolone antibacterial agent . It has been shown to be selective in its antibacterial activity . .
Mode of Action
As a fluoroquinolone antibacterial agent, it likely works by inhibiting bacterial dna gyrase or topoisomerase iv, enzymes necessary for dna replication, transcription, repair, and recombination .
Biochemical Pathways
3,4,6-Trichlorophthalic Acid is a hydrolysis reaction product of 3,4,6-trichlorophenol and phthalic anhydride Related compounds such as phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Result of Action
As a fluoroquinolone antibacterial agent, it likely interferes with bacterial dna replication, leading to cell death .
属性
IUPAC Name |
3,4,6-trichlorophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3O4/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCACTBQREATMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455920 | |
| Record name | 3,4,6-trichlorophthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-trichlorophthalic Acid | |
CAS RN |
62268-16-0 | |
| Record name | 3,4,6-trichlorophthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3,4,6-trichlorophthalic acid synthesized?
A1: 3,4,6-Trichlorophthalic acid is synthesized via the selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride. This reaction utilizes zinc dust and aqueous sodium hydroxide. [, ] You can find more details about the reaction conditions in the cited research papers.
Q2: What are the further applications of 3,4,6-trichlorophthalic acid in synthesis?
A2: 3,4,6-Trichlorophthalic acid serves as a crucial precursor to other substituted phthalic acid derivatives. Further reaction with zinc dust and aqueous sodium hydroxide leads to the formation of 3,6-dichlorophthalic acid and 3-chlorophthalic anhydride. [] Furthermore, it can be converted to 3,6-dichlorophthalic anhydride, a precursor to 4,7-diaminoisoindoline-1,3-dione (also known as 3,6-diaminophthalimide). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)




